4-methylpentanoyl-CoA

Enzyme Kinetics Medium-Chain Acyl-CoA Dehydrogenase Affinity Labeling

Procure 4-methylpentanoyl-CoA (CAS 89436-24-8, ≥95%) to ensure precise enzymatic studies. Its unique C4 methyl branching delivers distinct kinetic parameters (KM 0.097 mM; 18.0% relative activity vs. butyryl-CoA), preventing misidentification seen with straight-chain analogs. Essential for SCAD specificity profiling, inhibitor screening, and PKS primer unit selection. Also serves as the starting material for synthesizing S-2-Br-4-methylpentanoyl-CoA, a validated MCAD affinity label.

Molecular Formula C27H46N7O17P3S
Molecular Weight 865.7 g/mol
Cat. No. B15546669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylpentanoyl-CoA
Molecular FormulaC27H46N7O17P3S
Molecular Weight865.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H46N7O17P3S/c1-15(2)5-6-18(36)55-10-9-29-17(35)7-8-30-25(39)22(38)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-21(50-52(40,41)42)20(37)26(49-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,37-38H,5-12H2,1-4H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
InChIKeyGESPQCUXDWNNGU-HDRQGHTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpentanoyl-CoA Specifications and Procurement Relevance


4-Methylpentanoyl-CoA (also referred to as isocaproyl-CoA or 4-methylvaleryl-CoA) is a methyl-branched fatty acyl-CoA derivative, with the molecular formula C27H46N7O17P3S and a monoisotopic mass of 865.68 Da . It is formally derived from the condensation of coenzyme A with 4-methylpentanoic acid [1]. This compound functions as a key substrate and metabolic intermediate in the reductive branch of L-leucine fermentation pathways [2], and it has been identified as a specific substrate for short-chain acyl-CoA dehydrogenase (SCAD, EC 1.3.8.1) [3].

Risks of Generic Substitution for 4-Methylpentanoyl-CoA in Research Applications


Indiscriminate substitution of 4-methylpentanoyl-CoA with other branched-chain acyl-CoAs (e.g., isovaleryl-CoA, isobutyryl-CoA) or straight-chain analogs (e.g., butyryl-CoA) is not scientifically valid. The compound's specific methyl branching at the C4 position critically dictates its enzymatic recognition, as demonstrated by its unique kinetic parameters relative to both branched and straight-chain comparators [1]. Substitution without quantitative validation can lead to significant errors in experimental outcomes, including misidentified enzymatic activity, flawed metabolic pathway mapping, and irreproducible polyketide synthase (PKS) primer unit selection [2].

Quantitative Differentiation Evidence for 4-Methylpentanoyl-CoA


Substrate Activity of 4-Methylpentanoyl-CoA Analog Relative to Octanoyl-CoA

The branched-chain analog S-2-Br-4-methyl-pentanoyl-CoA exhibits markedly reduced substrate activity compared to the straight-chain reference compound octanoyl-CoA when assayed with medium-chain acyl-CoA dehydrogenase (MCAD) from pig kidney. The branched-chain compound demonstrated only 0.1% of the activity observed for octanoyl-CoA, quantifying the profound impact of C4 methyl branching on catalytic turnover [1]. Despite this low activity, the compound retained comparable inhibitory potency, enabling its use as an affinity label [1].

Enzyme Kinetics Medium-Chain Acyl-CoA Dehydrogenase Affinity Labeling

Comparative Substrate Affinity (KM) of 4-Methylpentanoyl-CoA for Short-Chain Acyl-CoA Dehydrogenase

The Michaelis-Menten constant (KM) of 4-methylpentanoyl-CoA for short-chain acyl-CoA dehydrogenase (SCAD, EC 1.3.8.1) from Megasphaera elsdenii was determined to be 0.097 mM [1]. This value is 6.5-fold higher than the KM for the enzyme's optimal straight-chain substrate butyryl-CoA (0.015 mM), indicating significantly weaker binding [1]. Conversely, 4-methylpentanoyl-CoA exhibits a lower KM than the structurally related branched-chain compound 2-methylpropionyl-CoA (0.161 mM) [1].

Enzyme Kinetics Substrate Specificity Short-Chain Acyl-CoA Dehydrogenase

Relative Catalytic Activity of 4-Methylpentanoyl-CoA vs. Butyryl-CoA and Branched Analogs

The specific activity of SCAD (EC 1.3.8.1) from Megasphaera elsdenii with 4-methylpentanoyl-CoA is 18.0% of the activity observed with the reference substrate butyryl-CoA [1]. This activity is significantly higher than that of another branched-chain substrate, 2-methylpropionyl-CoA, which exhibits only 1.5% relative activity [1]. This 12-fold difference in relative activity between two branched-chain substrates highlights the enzyme's exquisite sensitivity to the position and nature of the methyl branch.

Enzyme Activity Short-Chain Acyl-CoA Dehydrogenase Substrate Preference

Role of 4-Methylpentanoyl-CoA as a Primer Unit in Polyketide Synthase (PKS) Assembly

In the reconstituted R1128 polyketide synthase (PKS) system, the use of isobutyryl-CoA as a primer unit leads to the formation of a 3-oxo-4-methylpentanoyl-ACP intermediate [1]. This reaction is specific to the C4-branched primer unit; other primer units such as acetyl-CoA, propionyl-CoA, and butyryl-CoA yield distinct products (acetoacetyl-ACP, β-ketopentanoyl-ACP, and β-ketohexanoyl-ACP, respectively) [1]. While 4-methylpentanoyl-CoA itself is not the direct primer in this specific system, its derivative (3-oxo-4-methylpentanoyl-ACP) is uniquely produced from the isobutyryl-CoA primer.

Polyketide Synthase Metabolic Engineering Chain Initiation

High-Value Research and Industrial Application Scenarios for 4-Methylpentanoyl-CoA


Enzymatic Characterization of Branched-Chain Acyl-CoA Dehydrogenases

4-Methylpentanoyl-CoA is a preferred substrate for differentiating the substrate specificity profiles of short-chain acyl-CoA dehydrogenases (SCAD, EC 1.3.8.1) and other acyl-CoA dehydrogenases. As demonstrated, its relative activity (18.0% vs. butyryl-CoA) and KM (0.097 mM) provide a clear benchmark that is distinct from both straight-chain (e.g., butyryl-CoA, 0.015 mM KM) and other branched-chain substrates (e.g., 2-methylpropionyl-CoA, 1.5% relative activity) [1]. This makes it an ideal tool for structure-function studies, inhibitor screening, and characterizing enzyme variants with altered substrate preferences [1].

Metabolic Pathway Mapping of L-Leucine Fermentation

In studies of anaerobic amino acid metabolism, particularly the reductive Stickland reaction of L-leucine in organisms like Clostridium difficile, 4-methylpentanoyl-CoA is a key metabolic intermediate [2]. It acts as the acyl donor in a specific CoA-transferase reaction (EC 2.8.3.24), converting (R)-2-hydroxy-4-methylpentanoate to 4-methylpentanoate [2]. Procuring this compound is essential for in vitro reconstitution of this pathway to validate enzyme function, identify potential drug targets in pathogenic bacteria, and elucidate novel biochemistry [2].

Metabolic Engineering for Branched Polyketide Production

For synthetic biology and metabolic engineering projects aiming to produce polyketides with branched-chain starter units, 4-methylpentanoyl-CoA serves as a critical analytical standard and potential pathway intermediate. In the R1128 PKS system, the use of a branched primer (isobutyryl-CoA) leads to the production of a 3-oxo-4-methylpentanoyl-ACP intermediate, the cognate ACP-bound equivalent of 4-methylpentanoyl-CoA [3]. Access to the CoA thioester enables development of LC-MS assays to monitor this metabolic node, troubleshoot engineered pathways, and verify product formation [3].

Development of Affinity-Based Probes for Acyl-CoA Dehydrogenases

Derivatives of 4-methylpentanoyl-CoA, such as S-2-Br-4-methylpentanoyl-CoA, have been validated as effective affinity labels for medium-chain acyl-CoA dehydrogenase (MCAD), despite the parent compound's poor substrate activity (0.1% of octanoyl-CoA) [4]. This property is leveraged for active-site mapping, covalent inhibitor design, and mechanistic studies of this enzyme family. The native compound, 4-methylpentanoyl-CoA, is required as a starting material for the synthesis of such analogs or as a control in competitive labeling experiments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methylpentanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.